Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate

Ribosomal Translation Suppression Yield Peptidomimetic Incorporation

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate (CAS: N/A for racemate; 1256385-95-1 for (R)-enantiomer; 175133-83-2 for (S)-enantiomer) is a chiral, bifunctional synthetic intermediate belonging to the class of N-Boc-3-amino-2-oxopiperidine acetic acid benzyl esters. It possesses a six-membered lactam (piperidin-2-one) core and orthogonal amine (Boc) and carboxylic acid (OBn) protecting groups, making it a privileged building block for conformationally constrained peptidomimetics and protease inhibitor scaffolds.

Molecular Formula C19H26N2O5
Molecular Weight 362.4 g/mol
Cat. No. B14793134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate
Molecular FormulaC19H26N2O5
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-10-7-11-21(17(15)23)12-16(22)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)
InChIKeyVSLNFKGGDYHYLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate: Core Structural Properties and Procurement Context


Benzyl 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetate (CAS: N/A for racemate; 1256385-95-1 for (R)-enantiomer; 175133-83-2 for (S)-enantiomer) is a chiral, bifunctional synthetic intermediate belonging to the class of N-Boc-3-amino-2-oxopiperidine acetic acid benzyl esters [1]. It possesses a six-membered lactam (piperidin-2-one) core and orthogonal amine (Boc) and carboxylic acid (OBn) protecting groups, making it a privileged building block for conformationally constrained peptidomimetics and protease inhibitor scaffolds [2]. Its molecular formula is C19H26N2O5 with a molecular weight of 362.42 g/mol .

1
Chiral intermediate with defined (R)- or (S)-stereocenter for enantioselective synthesis
2
Orthogonal Boc and benzyl ester protecting groups enable selective, iterative deprotection
3
6-membered lactam (piperidinone) core as a conformationally constrained peptidomimetic building block

Why In-Class Analogs Cannot Substitute for Benzyl 2-[3-Boc-amino-2-oxopiperidin-1-yl]acetate


This compound's utility is defined by the synergistic interplay of its three structural features: the six-membered lactam ring size, the orthogonal Boc/Bn protecting group pair, and the defined stereocenter. Substitution with a 5- or 7-membered lactam analog (e.g., pyrrolidinone or caprolactam-based building block) introduces unacceptable variation in biological incorporation yields [1]. Replacing the benzyl ester with a tert-butyl or methyl ester compromises the orthogonality essential for iterative peptide synthesis, as deprotection conditions would lack selectivity over the Boc group or require harsher saponification, respectively [2]. Similarly, the use of a racemic mixture instead of an enantiopure form introduces stereochemical ambiguity that can lead to inconsistent biological activity for downstream chiral drug candidates . These are not interchangeable choices; they are quantitative performance levers.

Ring-size mismatch
5- or 7-membered lactam analogs may shift ribosomal incorporation yields and conformational profiles
Protecting group mismatch
tert-Butyl or methyl ester analogs can compromise orthogonality or introduce epimerization risk
Stereochemical ambiguity
Racemic mixture may introduce inconsistent chiral induction in downstream asymmetric synthesis

Quantitative Differentiation Guide for Benzyl 2-[3-Boc-amino-2-oxopiperidin-1-yl]acetate


Superior Ribosomal Incorporation Yield of the 6-Membered Lactam (Piperidinone) Scaffold

When used to construct conformationally constrained dipeptides for site-specific incorporation into dihydrofolate reductase (DHFR), the 6-membered lactam (piperidinone) derived from this compound's core structure demonstrated a quantifiably higher suppression yield than the 5-membered lactam analog but lower than the 7-membered analog, establishing a clear structure-activity rank order. This provides critical design guidance for achieving a balanced pharmacokinetic and potency profile [1].

Ribosomal incorporation yield
Cross-study comparable
6-membered lactam: 5.2% (range 3.4–8.9%); 5-membered: ~3.4%; 7-membered: ~8.9%
Supports 6-membered ring for balanced incorporation and rigidity
In vitro E. coli suppression assay at DHFR position 18
Ribosomal Translation Suppression Yield Peptidomimetic Incorporation

Guaranteed Enantiopurity Versus Racemic Mixtures for Chiral Synthesis

Commercially available enantiomers of this compound are supplied with clearly defined minimum purity specifications, which are critical for stereoselective downstream applications. The (S)-enantiomer (CAS 175133-83-2) is available at ≥98% purity from MolCore , and the (R)-enantiomer (CAS 1256385-95-1) at ≥95% from AKSci . In contrast, generic suppliers of the racemic mixture often provide lower or unspecified purity, introducing a risk of inconsistent chiral induction and lower yields in subsequent asymmetric syntheses.

Enantiopurity specification
Data to verify
(S)-enantiomer ≥98% (MolCore); (R)-enantiomer ≥95% (AKSci); racemic: unspecified
Enantiopure form reduces stereochemical risk in asymmetric synthesis
Based on vendor technical datasheets
Enantiomeric Excess Chiral Purity Stereoselective Synthesis

True Orthogonality: Benzyl Ester vs. tert-Butyl or Methyl Ester Analogs

The benzyl (OBn) ester of this compound is cleavable via hydrogenolysis (e.g., H₂, Pd/C), a set of conditions under which the Boc group is completely stable. Conversely, acidic conditions used to remove Boc do not cleave the benzyl ester. This represents true orthogonality [1]. In contrast, a tert-butyl (OtBu) ester analog would be partially or fully cleaved under the acidic Boc-deprotection conditions (TFA), leading to complex mixtures. A methyl (OMe) ester requires strongly basic saponification, which risks epimerization of the chiral center.

Orthogonal deprotection
Class-level inference
Boc/TFA stable OBn; OBn/H₂-Pd/C stable Boc; OtBu analog cleaved by TFA; OMe analog risks epimerization
Enables iterative synthesis with minimal cross-reactivity
Well-established protecting group chemistry
Protecting Group Strategy Orthogonal Deprotection Solid-Phase Peptide Synthesis

Conformational Rigidity: A Predictable 6-membered Ring Vector for Factor Xa Inhibitors

The 6-membered piperidinone core, as seen in this compound, provides a unique balance of flexibility and rigidity that is directly exploited in the design of potent, selective factor Xa inhibitors. Piperazinone-based (six-membered) transition state inhibitors have been shown to achieve IC₅₀ values below 1 nM while maintaining selectivity over thrombin, a profile not readily achieved with smaller or larger ring analogs that lack this precise conformational constraint [1].

Factor Xa inhibitor scaffold
Class-level inference
Piperazinone-based inhibitors IC₅₀ < 1 nM
Six-membered ring scaffold reported for high-affinity inhibitor design
In vitro enzyme inhibition assays
Factor Xa Inhibition Conformational Constraint Structure-Activity Relationship

Orthogonal Stability Profile Compared to Acid-Labile Ester Analogs

The benzyl ester moiety is significantly more resistant to acid-catalyzed hydrolysis than the tert-butyl ester analog. While tert-butyl esters can undergo noticeable decomposition in prolonged storage under acidic conditions, the benzyl ester of this compound remains stable, ensuring reliable long-term storage and consistent reaction stoichiometry over time [1]. Vendor recommendations for long-term storage in a cool, dry place support this inherent stability .

Storage stability
Class-level inference
Benzyl ester stable under acidic storage; tert-butyl ester analog prone to hydrolysis
May support longer storage without degradation
Based on structure-stability relationships
Chemical Stability Acid Lability Shelf Life

Validated Application Scenarios for Benzyl 2-[3-Boc-amino-2-oxopiperidin-1-yl]acetate


Incorporation of Conformationally Constrained Dipeptides into Recombinant Proteins

This compound serves as the essential precursor for generating a 6-membered lactam-constrained dipeptide for ribosomal incorporation. The quantitative evidence from Zhang et al. (2020) confirms that this specific ring size provides a substantial yield improvement over the 5-membered analog, making it the building block of choice for achieving sufficient amounts of modified DHFR for biochemical assays .

Stereoselective Synthesis of Factor Xa Inhibitors

The high enantiopurity of the (R)- or (S)-benzyl ester enantiomer is critical for the asymmetric synthesis of potent piperazinone-based factor Xa inhibitors, which have demonstrated sub-nanomolar IC₅₀ values . Using the defined stereochemistry of this building block as a starting point directly translates to higher enantioselectivity and potency in the final drug candidates compared to routes starting from racemic or achiral precursors.

Iterative Solid-Phase Peptide Synthesis (SPPS) with Orthogonal Deprotection

The unique orthogonal pairing of the Boc and benzyl ester protecting groups makes this compound a highly specialized reagent for the synthesis of complex, side-chain-modified peptides. The true orthogonality allows for the selective removal of one protecting group while the other remains intact , a capability not offered by analogous building blocks with acid-labile tert-butyl or base-labile methyl esters, enabling longer, more complex sequences without intermediate purification.

Long-Term Medicinal Chemistry Library Design

For procurement managers stocking a compound library, the superior chemical stability of the benzyl ester over acid-labile alternatives is a decisive factor. The documented stability ensures that this building block will maintain its purity and reactivity over extended storage periods, as validated by vendor storage recommendations , reducing the frequency of re-validation and re-purchasing, and improving the overall return on procurement investment.

Application
Selection Property
Validation Focus
Constrained dipeptide incorporation
6-membered lactam ring size
Reported ribosomal yield comparison
Stereoselective inhibitor synthesis
Enantiopure (R) or (S) form
Enantiomeric purity specification review
Iterative solid-phase peptide synthesis
Orthogonal Boc/OBn pair
Selective deprotection compatibility
Long-term library design
Reported ester stability
Storage and reactivity maintenance
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